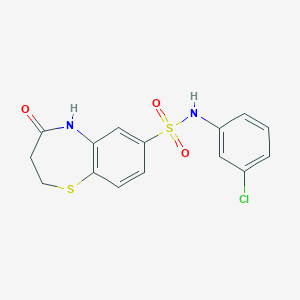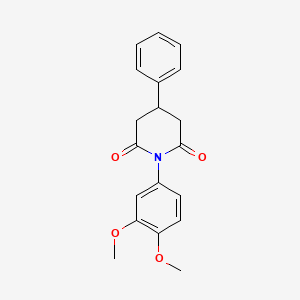![molecular formula C22H24N4O5S B11277281 6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B11277281.png)
6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an inhibitor of specific enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one typically involves multiple steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 6-(4-methoxyphenyl)-3(2H)-pyridazinone.
Formation of Intermediate: This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a sulfonylating agent to form the desired compound.
Reaction Conditions: The reactions are usually carried out in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered, washed with ether, and dried.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-chlorophenyl)-3(2H)-pyridazinone
- 6-(4-methoxyphenyl)-3(2H)-pyridazinone
- 6-(4-bromophenyl)-3(2H)-pyridazinone
Uniqueness
6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and sulfonyl groups. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for drug development.
Eigenschaften
Molekularformel |
C22H24N4O5S |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3-[4-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H24N4O5S/c1-30-19-6-4-3-5-18(19)25-11-13-26(14-12-25)32(28,29)21-15-16(7-9-20(21)31-2)17-8-10-22(27)24-23-17/h3-10,15H,11-14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
AQYILWYHLJADFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide](/img/structure/B11277222.png)
![N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide](/img/structure/B11277223.png)
![N-(4-methylphenyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11277227.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11277243.png)
![N-(4-chlorophenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11277248.png)
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11277259.png)
![2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11277262.png)
![2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11277284.png)

![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277304.png)
